molecular formula C7H10N2O B168626 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine CAS No. 13054-47-2

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine

Cat. No.: B168626
CAS No.: 13054-47-2
M. Wt: 138.17 g/mol
InChI Key: CRGVRAUXLNRYKJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.171 g/mol . It is a member of the benzisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine has several applications in scientific research, including:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisoxazole derivatives.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzisoxazole: A parent compound with a similar structure but lacking the tetrahydro modification.

    3-Amino-2,1-benzisoxazole: Similar in structure but with an amino group at a different position.

    4,5,6,7-Tetrahydro-1,2-benzisoxazole: Another tetrahydro derivative with different substitution patterns.

Uniqueness

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVRAUXLNRYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392550
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-47-2
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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